4-Fluorothiophene-2-carbonitrile
Description
Significance of Fluorinated Heterocycles in Contemporary Chemical Research
Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental platforms in the development of new drugs and advanced materials. tandfonline.com Approximately 85% of all biologically active compounds contain heterocyclic moieties. tandfonline.com The introduction of fluorine into these structures has become a powerful strategy in medicinal chemistry over the past several decades. tandfonline.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical profile. tandfonline.comnumberanalytics.com
Incorporating fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby improving a drug's half-life. tandfonline.comtandfonline.com It can also modulate the acidity or basicity of nearby functional groups, which can lead to improved bioavailability and stronger binding affinity with biological targets like enzymes and receptors. nih.gov Furthermore, fluorination can influence a molecule's conformation and lipophilicity, which are critical factors for membrane permeability. nih.govnih.gov The impact is so significant that fluorinated heterocycles are present in roughly 20-30% of all pharmaceuticals and 30-40% of agrochemicals. numberanalytics.com Between 2016 and 2024, 41 small molecules containing a fluorine atom directly attached to a heterocyclic ring received FDA approval, highlighting their versatility across therapeutic areas like oncology and infectious diseases. tandfonline.com
Overview of Thiophene (B33073) and Nitrile Scaffolds in Organic Synthesis
The thiophene ring, a five-membered heterocycle containing a sulfur atom, is a privileged scaffold in both medicinal chemistry and materials science. nih.gov Its structural similarity to a phenyl ring allows it to act as a bioisostere, offering an alternative that can improve a compound's metabolic stability and binding interactions. nih.gov The sulfur atom's lone pair of electrons can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Consequently, the thiophene nucleus is a component of numerous FDA-approved drugs. nih.gov In the realm of materials science, thiophene-based compounds are crucial building blocks for organic semiconductors, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells due to their excellent electronic properties and chemical robustness. mdpi.comresearchgate.net
The nitrile, or cyano (-C≡N), group is an exceptionally versatile functional group in organic synthesis. numberanalytics.com Its strong electron-withdrawing nature and linear geometry influence the electronic properties of the molecule to which it is attached. numberanalytics.comfiveable.me The carbon-nitrogen triple bond provides a reactive site for a wide array of chemical transformations. ebsco.com Nitriles can be hydrolyzed to form amides and carboxylic acids, reduced to produce primary amines, or reacted with organometallic reagents like Grignard reagents to yield ketones after hydrolysis. fiveable.melibretexts.org This chemical reactivity makes the nitrile group a valuable synthetic handle for constructing more complex molecular architectures from simpler precursors. ebsco.com Common methods for synthesizing nitriles include the nucleophilic substitution of alkyl halides with cyanide salts and the dehydration of amides. fiveable.meebsco.com
Academic Context of 4-Fluorothiophene-2-carbonitrile within Fluorinated Heterocyclic Systems
This compound (CAS No. 32431-77-9) is a molecule that strategically combines the key attributes of the aforementioned chemical motifs. chemicalbook.com It situates a fluorine atom and a nitrile group on the versatile thiophene core, creating a building block with significant potential for creating diverse and functionalized molecules.
The placement of the electron-withdrawing fluorine atom at the 4-position and the nitrile group at the 2-position is expected to significantly influence the electron distribution within the thiophene ring. This substitution pattern affects the reactivity of the ring's C-H bonds towards metallation and subsequent cross-coupling reactions, which are standard methods for constructing complex organic materials and pharmaceutical intermediates. researchgate.net
While specific, in-depth research focused exclusively on this compound is not extensively documented in mainstream literature, its value can be inferred from studies on closely related analogs. For example, the synthesis of related structures like 4-(4-Fluorophenyl)-2-hydroxythiophene-3-carbonitrile highlights the utility of fluorinated thiophenes as precursors to biologically active compounds. nih.gov The synthesis of 2-aminothiophenes via the Gewald reaction is a widely used method that could potentially be adapted for the synthesis of precursors to this compound. researchgate.netwikipedia.org
This compound serves as a valuable synthon, or synthetic building block, for chemists. The nitrile group offers a reliable reaction site for elaboration into other functional groups, while the fluorinated thiophene core provides a stable, electronically-tuned platform. Its structure is of academic interest for studying the effects of fluorine substitution on the spectroscopic properties and reactivity of thiophene systems and for its potential use in creating novel materials and potential therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 32431-77-9 | chemicalbook.comechemi.com |
| Molecular Formula | C₅H₂FNS | chemicalbook.comechemi.com |
| Molecular Weight | 127.14 g/mol | echemi.com |
| Boiling Point (Predicted) | 189.4 ± 20.0 °C | chemicalbook.com |
| Density (Predicted) | 1.34 ± 0.1 g/cm³ | chemicalbook.com |
| InChIKey | LRVKLFUQIQPYED-UHFFFAOYSA-N | echemi.com |
Table 2: Comparison of Related 2-Thiophenecarbonitrile Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Thiophenecarbonitrile | C₅H₃NS | 109.15 | 192 |
| This compound | C₅H₂FNS | 127.14 | 189.4 (Predicted) |
| 5-Fluorothiophene-2-carbonitrile | C₅H₂FNS | 127.14 | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluorothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVKLFUQIQPYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluorothiophene 2 Carbonitrile and Its Derivatives
Targeted Synthesis of 4-Fluorothiophene-2-carbonitrile
The direct synthesis of this compound can be approached through sequential functionalization of a thiophene (B33073) core, focusing on the regioselective installation of the fluoro and cyano groups.
Selective Fluorination Strategies (e.g., from Dibromothiophenes)
A plausible route to this compound begins with a disubstituted thiophene, such as 2,4-dibromothiophene (B1333396). The strategy involves the selective replacement of one bromine atom with fluorine, followed by the conversion of the second bromine into a nitrile.
Nucleophilic aromatic substitution, commonly known as the Halex (halogen exchange) reaction, is a primary method for this transformation. semanticscholar.org This process typically involves reacting a haloaromatic compound with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar apathetic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. semanticscholar.org The success of the reaction often depends on factors like the activation of the leaving group by electron-withdrawing groups and the solubility of the fluoride salt, which can be enhanced by phase-transfer catalysts. semanticscholar.orgscilit.com
While direct fluorination of an unactivated bromothiophene is challenging, the presence of an activating group, such as a nitrile, would facilitate the substitution. Therefore, a logical synthetic sequence could involve:
Monocyanation: Selective conversion of one bromine atom on 2,4-dibromothiophene to a nitrile group. This can be achieved through metal-catalyzed cyanation or by conversion to an organometallic intermediate followed by reaction with a cyanating agent. The product would be 4-bromothiophene-2-carbonitrile.
Fluorination: The resulting 4-bromothiophene-2-carbonitrile, now activated by the electron-withdrawing nitrile group at the 2-position, would be more susceptible to nucleophilic substitution. Reaction with a fluoride source like KF under typical Halex conditions would replace the bromine at the 4-position with fluorine to yield the target compound.
An alternative, though less common, approach for introducing fluorine is the Balz-Schiemann reaction. thieme-connect.de This involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. thieme-connect.de An analogous synthesis of 3-fluorothiophene (B1278697) has been reported starting from methyl 3-aminothiophene-2-carboxylate, which was diazotized and then heated to introduce the fluorine atom. thieme-connect.de A similar strategy could be envisioned starting from an appropriately substituted aminothiophene.
Table 1: Representative Conditions for Nucleophilic Fluorination (Halex Reaction)
| Substrate Type | Fluoride Source | Catalyst/Solvent | Temperature (°C) | Product Type |
| Activated Aryl Halide | Potassium Fluoride (KF) | Phase-Transfer Catalyst / DMSO | 150-200 | Aryl Fluoride |
| Activated Heteroaryl Halide | Cesium Fluoride (CsF) | t-BuOH / NMP | 100-150 | Heteroaryl Fluoride |
| Aryltrifluoroborate | Potassium Fluoride (KF) | Cu(OTf)₂ / MeCN/H₂O | 60 | Aryl Fluoride nih.gov |
Nitrile Installation Approaches (e.g., Oxime Dehydration)
The installation of a nitrile group onto a thiophene ring is a critical step. A widely used and reliable method is the dehydration of an aldoxime. This two-step process begins with the formation of an oxime from an aldehyde, followed by its conversion to the nitrile.
For the synthesis of this compound, the precursor would be 4-fluorothiophene-2-carboxaldehyde. This aldehyde can be reacted with hydroxylamine (B1172632) hydrochloride in a suitable solvent, often with a base like pyridine, to form 4-fluorothiophene-2-carboxaldehyde oxime.
The subsequent dehydration of this oxime is the key step. A variety of dehydrating agents can be employed for this purpose. Acetic anhydride (B1165640) is a classical and effective reagent, often used in excess or with a base. Other modern reagents that can accomplish this transformation under mild conditions include oxalyl chloride with a catalytic amount of triphenylphosphine (B44618) oxide, which can complete the reaction rapidly.
A patented synthesis for the analogous compound, 4-bromothiophene-2-carbonitrile, provides a direct template for this approach. The process involves reacting 4-bromothiophene-2-carboxaldehyde with hydroxylamine hydrochloride in pyridine, followed by the addition of acetic anhydride to facilitate the dehydration, achieving a high yield.
Table 2: Reagents for Dehydration of Aldoximes to Nitriles
| Reagent System | Conditions | Substrate Scope | Reference |
| Acetic Anhydride | Pyridine, 80°C | Aromatic and Heteroaromatic Aldoximes | Patent CN104230960 |
| Oxalyl Chloride / Ph₃PO (cat.) | Triethylamine, CH₂Cl₂ | Aromatic and Aliphatic Aldoximes | ResearchGate (2019) |
| Burgess Reagent | Benzene, Reflux | Mild conditions for sensitive substrates | N/A |
| Trifluoroacetic Anhydride (TFAA) | Triethylamine, Low Temp | Mild, neutral conditions | N/A |
Fluorodenitration Pathways for Analogous Compounds
Fluorodenitration is a synthetic pathway where a nitro group on an aromatic ring is replaced by a fluorine atom through nucleophilic aromatic substitution. This method is particularly effective when the nitro group is activated by other electron-withdrawing substituents on the ring.
While less common than halogen exchange, fluorodenitration can be a viable strategy for synthesizing fluorinated aromatic and heteroaromatic compounds. The reaction typically involves heating the nitroaromatic substrate with an anhydrous fluoride salt, such as potassium fluoride, in a polar apathetic solvent. The efficiency of the reaction is highly dependent on the substrate's electronic properties.
For thiophene systems, one could envision a scenario where a precursor like 4-nitrothiophene-2-carbonitrile (B186522) is subjected to fluorodenitration conditions. The strong electron-withdrawing nature of both the nitro and cyano groups would activate the carbon at the 4-position for nucleophilic attack by a fluoride ion, leading to the displacement of the nitro group and the formation of this compound. This pathway offers an alternative route to fluorinated thiophenes, provided the requisite nitro-substituted precursors are accessible.
Synthesis of Structural Analogs and Precursors
The synthesis of structural analogs of this compound and the precursors required for its synthesis often involves the broader chemistry of thiophene derivatization and multicomponent reactions.
Derivatization of Thiophene Subunits
The functionalization of pre-existing thiophene rings is a cornerstone for creating a diverse library of precursors and analogs. Metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
The Suzuki-Miyaura reaction, for example, allows for the formation of carbon-carbon bonds between a thiophene halide (or triflate) and a boronic acid or ester. This has been used to synthesize various 4-arylthiophene-2-carbaldehydes. In these syntheses, a starting material like 4-bromothiophene-2-carbaldehyde is coupled with different arylboronic acids in the presence of a palladium catalyst and a base to yield a range of substituted thiophene aldehydes. These products can then be converted into their corresponding nitriles via the oxime dehydration method described previously.
Other derivatization reactions include:
Halogenation: Direct bromination or chlorination to install handles for further functionalization.
Metalation: Deprotonation with strong bases like n-butyllithium, followed by quenching with an electrophile, allows for the introduction of a wide array of functional groups.
Formylation: Introduction of an aldehyde group, for instance via the Vilsmeier-Haack reaction, creates a key precursor for nitrile synthesis.
These derivatization strategies provide access to a wide variety of substituted thiophenes that can serve as precursors for fluorination and nitrilation reactions or as structural analogs for further studies.
One-Pot Synthesis Strategies for Thiophene Carbonitrile Derivatives
One-pot synthesis strategies offer an efficient and atom-economical approach to constructing complex molecules like thiophene carbonitriles from simple starting materials. The Gewald aminothiophene synthesis is a classic and highly versatile example of such a strategy. ox.ac.ukgoogle.com
The Gewald reaction is a multicomponent condensation involving a carbonyl compound (an aldehyde or ketone), an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. ox.ac.uknih.gov This reaction directly yields a polysubstituted 2-aminothiophene. google.com When malononitrile is used as the nitrile component, the product is a 2-aminothiophene-3-carbonitrile.
The mechanism proceeds through an initial Knoevenagel condensation between the carbonyl compound and the active nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization. ox.ac.uk This one-pot procedure is renowned for its operational simplicity and the ready availability of its starting materials, making it a powerful method for generating libraries of thiophene carbonitrile derivatives. google.comresearchgate.net While the standard Gewald reaction produces 2-amino-3-carbonitrile derivatives, modifications and subsequent functionalization of the products can lead to a broader range of thiophene carbonitrile analogs.
Table 3: The Gewald Aminothiophene Synthesis
| Carbonyl Component | Active Methylene Nitrile | Base | Typical Product |
| Cyclohexanone | Malononitrile | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| Acetone | Ethyl Cyanoacetate | Diethylamine | Ethyl 2-amino-4-methylthiophene-3-carboxylate |
| Aldehyde (R-CHO) | Malononitrile | Piperidine | 2-Amino-5-R-thiophene-3-carbonitrile |
Synthesis of Substituted Thiophene-2-carbonitrile and Thiophene-3-carbonitrile Systems
A versatile and widely employed method for the synthesis of substituted 2-aminothiophene-3-carbonitriles is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile) and elemental sulfur in the presence of a basic catalyst. researchgate.netorganic-chemistry.orgwikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization to yield the highly functionalized 2-aminothiophene. nih.gov
The 2-amino group on the thiophene ring serves as a versatile handle for further functionalization. For instance, it can be converted into a variety of other substituents through diazotization followed by Sandmeyer or related reactions. The Sandmeyer reaction allows for the replacement of the amino group with halogens (including fluorine via the Balz-Schiemann reaction or related methods), cyano, hydroxyl, and other groups. wikipedia.orgnih.gov This two-step sequence, involving Gewald synthesis followed by a Sandmeyer reaction, represents a plausible and powerful strategy for the synthesis of various substituted thiophene-2-carbonitriles, including halogenated derivatives that could be precursors to this compound. nih.govuaeu.ac.ae
For example, 2-amino-3-carbonitrile precursors can be effectively converted to their 2-chloro counterparts via a Sandmeyer-type reaction, which can then potentially undergo nucleophilic aromatic substitution to introduce a fluorine atom. nih.gov
Table 1: Examples of Gewald Reaction for the Synthesis of 2-Aminothiophene Precursors
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ketone/Aldehyde, Malononitrile, Sulfur | Base (e.g., morpholine, triethylamine) | 2-Aminothiophene-3-carbonitrile derivative | Moderate to high | researchgate.netorganic-chemistry.org |
| Ketones/Aldehydes, Malononitrile, Sodium Polysulfide | Ultrasound, Water | 2-Aminothiophene derivative | Moderate to high | researchgate.net |
Advanced Synthetic Approaches
Beyond classical methods, modern synthetic organic chemistry offers a range of advanced techniques for the synthesis and derivatization of fluorinated heterocycles like this compound.
Transition-Metal Catalyzed Coupling Reactions for Thiophene Derivatization
Transition-metal catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, providing efficient pathways to highly functionalized thiophene derivatives. mdpi-res.comrsc.orgresearchgate.net Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings allow for the introduction of a wide variety of substituents onto the thiophene ring. nih.gov These methods are particularly valuable for creating complex molecules with tailored electronic and physical properties.
The development of ligand-free catalytic systems has further enhanced the practicality and cost-effectiveness of these transformations. rsc.org Palladium complexes are among the most versatile and widely used catalysts for these reactions, demonstrating high efficiency and functional group tolerance. nih.gov
Table 2: Overview of Transition-Metal Catalyzed Cross-Coupling Reactions for Thiophene Functionalization
| Reaction Type | Catalyst (Typical) | Coupling Partners | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium complexes | Thiophene-boronic acid/ester + Aryl/vinyl halide/triflate | C-C | nih.gov |
| Stille | Palladium complexes | Thiophene-stannane + Aryl/vinyl halide/triflate | C-C | researchgate.net |
| Heck | Palladium complexes | Halothiophene + Alkene | C-C | researchgate.net |
| Sonogashira | Palladium/Copper complexes | Halothiophene + Terminal alkyne | C-C (sp2-sp) | mdpi.com |
Stereoselective Synthesis of Fluorinated Heterocyclic Carbonitriles
The stereoselective synthesis of fluorinated heterocyclic carbonitriles presents a significant challenge due to the need to control the spatial arrangement of the fluorine atom and other substituents. The introduction of fluorine can dramatically influence the conformational preferences and biological activity of a molecule. nih.gov
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of fluorine-containing compounds. chimia.ch Chiral organocatalysts can facilitate the enantioselective introduction of fluorine or fluorinated groups into heterocyclic scaffolds. For instance, enantioselective fluorocyclization reactions catalyzed by chiral bases have been developed for the synthesis of fluorinated N-heterocycles. nih.gov
Furthermore, the development of methods for the asymmetric synthesis of fluorinated amino acids, which can be precursors to or incorporated into heterocyclic systems, has been an active area of research. beilstein-journals.org Chiral Ni(II) complexes, for example, have been utilized for the stereoselective synthesis of various fluorinated amino acid derivatives. beilstein-journals.org While direct applications to the stereoselective synthesis of this compound are not widely reported, these advanced methodologies provide a conceptual framework for future research in this area.
Chemical Reactivity and Mechanistic Investigations of 4 Fluorothiophene 2 Carbonitrile
Reactivity of the Nitrile Group
The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. lumenlearning.com This electrophilicity is further enhanced by the inductive electron-withdrawing effects of both the adjacent thiophene (B33073) ring and the fluorine atom at the 4-position.
The electrophilic carbon of the nitrile group can undergo nucleophilic addition reactions. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can attack the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone.
This reactivity pattern allows for the elaboration of the carbon skeleton. For instance, the addition of a methyl Grignard reagent would lead to the formation of a 2-acetyl-4-fluorothiophene derivative after workup.
Furthermore, the nitrile group can participate in cyclization reactions if a suitable nucleophilic center is present within the molecule. acs.orgbeilstein-journals.org While specific examples involving 4-Fluorothiophene-2-carbonitrile are not prevalent in the literature, intramolecular reactions such as the Thorpe-Ziegler cyclization could be envisaged if a carbon atom bearing an acidic proton is introduced at a suitable position, leading to the formation of a fused ring system.
The nitrile group can be hydrolyzed to either a carboxylic acid or an amide under appropriate conditions. lumenlearning.comchemistryscore.com This transformation proceeds through the nucleophilic addition of water to the nitrile carbon.
Acid-Catalyzed Hydrolysis: Heating the nitrile under reflux with an aqueous acid, such as hydrochloric acid, results in the formation of 4-fluorothiophene-2-carboxylic acid. libretexts.orgchemguide.co.uk The reaction proceeds via an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com Protonation of the nitrile nitrogen activates the group towards nucleophilic attack by water. lumenlearning.comlibretexts.org
Alkaline Hydrolysis: Alternatively, heating with an aqueous alkali solution, like sodium hydroxide, also yields the carboxylic acid, but as its corresponding carboxylate salt (e.g., sodium 4-fluorothiophene-2-carboxylate). libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org
Conversion to Amide: The hydrolysis can be stopped at the amide stage (4-fluorothiophene-2-carboxamide) by using milder reaction conditions. chemistrysteps.com This can be achieved through carefully controlled acid or base hydrolysis, often at lower temperatures. chemistrysteps.comcommonorganicchemistry.com Another method involves the use of hydrogen peroxide in an alkaline medium. commonorganicchemistry.com Specialized reagents and conditions, such as using a mixture of trifluoroacetic acid (TFA) and sulfuric acid, have been developed for the selective hydration of nitriles to amides. nih.gov
Reactivity of the Fluorine Substituent
The fluorine atom at the C-4 position is a key modulator of the ring's electronic properties and provides a potential site for substitution reactions.
Fluorine exerts a powerful electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect significantly reduces the electron density of the thiophene ring, deactivating it towards electrophilic aromatic substitution (EAS) reactions. uobaghdad.edu.iq Compared to unsubstituted thiophene, which readily undergoes reactions like nitration and halogenation, this compound is expected to be much less reactive towards electrophiles. pharmaguideline.comwikipedia.org The presence of the second electron-withdrawing nitrile group further intensifies this deactivation.
While deactivating the ring for electrophilic attack, the strong inductive effect of fluorine makes the carbon atom to which it is attached (C-4) highly electrophilic and susceptible to nucleophilic attack. libretexts.org This enables the potential for Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile displaces the fluoride (B91410) ion. wikipedia.orgpharmdguru.com
The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate can be delocalized onto the electron-withdrawing nitrile group, which stabilizes the complex and facilitates the reaction. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring.
In the context of SNAr, fluorine is an excellent leaving group. Although the C-F bond is strong, the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity most effectively polarizes the C-F bond and lowers the energy of the transition state for the addition step, making it more reactive than other halogens in SNAr reactions. libretexts.orgyoutube.com A variety of nucleophiles, including alkoxides, amines, and thiolates, could potentially displace the fluorine atom.
Reactivity of the Thiophene Ring System
The inherent reactivity of the thiophene ring is significantly modified by the attached fluoro and cyano groups. Thiophene itself is an electron-rich aromatic heterocycle that typically undergoes electrophilic aromatic substitution, primarily at the C-2 and C-5 positions. wikipedia.orgmasterorganicchemistry.com
However, in this compound, the ring is strongly deactivated towards electrophiles due to the two powerful electron-withdrawing substituents. uobaghdad.edu.iq Any potential electrophilic attack would be difficult and is predicted to occur at the remaining unsubstituted positions, C-3 or C-5. Given that thiophene substituted with an electron-withdrawing group at C-2 directs incoming electrophiles to the C-4 or C-5 position, and substitution with a deactivating group at C-4 would direct to C-2 or C-5, the C-5 position is the most likely, albeit highly deactivated, site for any potential electrophilic substitution.
An alternative mode of reactivity for the thiophene ring is metallation. Thiophenes can be deprotonated by strong bases like butyl lithium (BuLi), typically at a position adjacent to the sulfur atom. wikipedia.org For this molecule, lithiation would most likely occur at the C-5 position, as the C-3 proton is adjacent to the electron-withdrawing fluorine. The resulting thienyllithium intermediate could then be trapped with various electrophiles, allowing for the introduction of a new substituent at the C-5 position.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The regiochemical outcome of such reactions on a substituted ring is dictated by the electronic properties of the existing substituents. uci.edu In this compound, the thiophene ring is substituted with a fluorine atom at the C4 position and a nitrile group at the C2 position.
The thiophene ring is inherently more reactive towards electrophiles than benzene. The directing effects of the two substituents on this compound are competing.
Fluorine (at C4): As a halogen, fluorine exerts a dual effect. It is inductively electron-withdrawing (-I effect), which deactivates the ring towards electrophilic attack compared to unsubstituted thiophene. However, through resonance, it can donate a lone pair of electrons (+R effect), which directs incoming electrophiles to the ortho and para positions. taylorandfrancis.comyoutube.com In this case, the positions ortho to the fluorine are C3 and C5.
Nitrile group (at C2): The cyano group is strongly electron-withdrawing through both induction and resonance (-I, -R effects). This makes it a powerful deactivating group and a meta-director. uci.edu The positions meta to the nitrile are C4 (already substituted) and C5.
The available positions for substitution are C3 and C5.
Attack at C5: This position is ortho to the fluorine (a favorable directing effect) and meta to the deactivating nitrile group (the least unfavorable position relative to the nitrile).
Attack at C3: This position is also ortho to the fluorine but is ortho to the strongly deactivating nitrile group, which is electronically disfavored.
Palladium-Catalyzed Direct Arylation and Heteroarylation Studies on Thiophene Carbonitriles
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of biaryl and heteroaryl compounds, offering a more atom-economical alternative to traditional cross-coupling reactions. core.ac.ukyoutube.com For thiophene derivatives, this reaction typically involves the activation of a C-H bond and its subsequent coupling with an aryl or heteroaryl halide.
In this compound, the potential sites for direct arylation are the C-H bonds at the C3 and C5 positions. The regioselectivity of this reaction is influenced by the acidity of the C-H bond and steric factors. Generally, for 2-substituted thiophenes, C-H activation occurs preferentially at the C5 position. The presence of the electron-withdrawing nitrile group at C2 is expected to increase the acidity of the adjacent C3-H and the distal C5-H, making them susceptible to metallation.
Studies on related thiophene-2-carbonitriles and other thiophenes with electron-withdrawing groups have demonstrated that direct C-H arylation is a viable strategy. For instance, the direct C3-arylation of thiophene-2-carboxamides has been achieved by carefully selecting the base and solvent, demonstrating that selectivity can be controlled. researchgate.net However, in the absence of a strong directing group at C3, the intrinsic reactivity of the thiophene ring generally favors functionalization at C5. For this compound, the C5 position is the most likely site for palladium-catalyzed direct arylation due to the combined electronic activation from the cyano group and the established preference for C5 functionalization in 2-substituted thiophenes. nih.gov
Below is a table summarizing typical conditions used for the direct arylation of thiophene derivatives, which would be applicable for studies on this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)2 | PCy3·HBF4 | K2CO3 | Toluene | 110 | core.ac.uk |
| Pd(OAc)2 | SPhos | K2CO3 | Dioxane | 120 | nih.gov |
| Pd(OAc)2 | None | Cs2CO3 | Xylene | 140 | researchgate.net |
Cycloaddition Reactions Involving Thiophene Derivatives (e.g., Thiophene S,S-Dioxides, Nitrile N-Oxides)
Cycloaddition reactions provide a powerful means to construct cyclic and heterocyclic systems. libretexts.orglibretexts.org While thiophenes are generally poor partners in these reactions due to their aromatic stability, their oxidized derivatives and functional groups can readily participate in such transformations.
Thiophene S-Oxides and S,S-Dioxides
The aromaticity of the thiophene ring can be disrupted by oxidation of the sulfur atom. The resulting thiophene S-oxides and S,S-dioxides are no longer aromatic and behave as excellent dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). researchtrends.netsemanticscholar.org This strategy allows for the synthesis of complex, highly substituted six-membered rings.
For this compound, oxidation would yield this compound S-oxide or S,S-dioxide. These activated dienes could then react with a variety of dienophiles (e.g., alkenes, alkynes). rsc.orgrsc.org The initial cycloadducts are 7-thiabicyclo[2.2.1]heptene derivatives, which can subsequently extrude sulfur monoxide (SO) or sulfur dioxide (SO2) upon heating or photochemically to yield substituted cyclohexadienes or arenes. semanticscholar.orgtandfonline.com
| Thiophene Derivative | Dienophile | Reaction Type | Potential Product Class | Reference |
|---|---|---|---|---|
| Thiophene S-oxide | Alkenes (e.g., Maleic anhydride) | [4+2] Cycloaddition | 7-Thiabicyclo[2.2.1]heptene S-oxides | researchtrends.nettandfonline.com |
| Thiophene S,S-dioxide | Alkynes (e.g., DMAD) | [4+2] Cycloaddition | Substituted Arenes (after SO2 extrusion) | researchtrends.netsemanticscholar.org |
| Thiophene S-oxide | Benzyne | [4+2] Cycloaddition | Naphthalene derivatives (after SO extrusion) | rsc.org |
Nitrile N-Oxides
The nitrile functionality at the C2 position of this compound can serve as a precursor to a thiophene-2-carbonitrile N-oxide. Nitrile oxides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with dipolarophiles. rushim.ru This reaction is a primary method for the synthesis of five-membered heterocycles like isoxazoles (from alkynes) and isoxazolines (from alkenes). tandfonline.commdpi.com
The in-situ generation of 4-fluoro-thiophene-2-carbonitrile N-oxide from the corresponding oxime, followed by trapping with a suitable alkene or alkyne, would provide access to a wide range of novel heterocyclic structures incorporating the 4-fluorothienyl moiety. Studies on related thiophenecarbonitrile oxides have shown they are effective in these cycloadditions. tandfonline.comresearchgate.net
| 1,3-Dipole Precursor | Dipolarophile | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| Thiophene-2-carbaldehyde oxime | Alkenes (e.g., Styrene) | [3+2] Cycloaddition | 3-(Thienyl)-isoxazolines | tandfonline.comresearchgate.net |
| Thiophene-2-carbaldehyde oxime | Alkynes (e.g., Phenylacetylene) | [3+2] Cycloaddition | 3-(Thienyl)-isoxazoles | tandfonline.com |
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. researchgate.net These computational methods allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally.
For reactions involving this compound, quantum chemical studies can provide profound insights:
Electrophilic Aromatic Substitution: DFT calculations can model the formation and relative stabilities of the sigma-complex intermediates for attack at the C3 and C5 positions. By calculating the activation energy barriers for each pathway, these studies can quantitatively confirm the predicted C5 regioselectivity.
Palladium-Catalyzed Direct Arylation: The mechanism of C-H activation and subsequent coupling is complex. Quantum chemical studies can map out the entire catalytic cycle, including oxidative addition, concerted metalation-deprotonation (CMD), and reductive elimination steps. mdpi.com Such studies can clarify the role of the base and ligands and explain the observed regioselectivity in the C-H activation of the fluorinated thiophene nitrile.
Cycloaddition Reactions: For the Diels-Alder reactions of the corresponding S,S-dioxide, DFT can be used to analyze the frontier molecular orbitals (HOMO of the diene, LUMO of the dienophile) to predict reactivity and stereoselectivity. researchgate.net Similarly, for the [3+2] cycloaddition of the nitrile N-oxide, computational modeling can explain the regiochemical outcome of the reaction with unsymmetrical dipolarophiles. mdpi.com
A pertinent example is the use of high-level quantum chemical calculations to study the reaction mechanism for the formation of 2-amino-4,5-dihydrothiophene-3-carbonitriles, which successfully determined the most plausible reaction trajectory by calculating the geometries and Gibbs energies for all intermediates and transition states. nih.govresearchgate.net This approach could be directly applied to investigate the various potential reactions of this compound, providing a deeper, molecular-level understanding of its chemical behavior.
Advanced Spectroscopic and Structural Elucidation of 4 Fluorothiophene 2 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual nuclei. organicchemistrydata.org For 4-Fluorothiophene-2-carbonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques provides a complete picture of its structure.
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the thiophene (B33073) ring (H-3 and H-5).
The proton at the 5-position (H-5) would likely appear as a doublet due to coupling with the fluorine atom at the 4-position (³JHF).
The proton at the 3-position (H-3) would also be expected to appear as a doublet, but its splitting would be due to coupling with the fluorine atom (³JHF) and potentially a smaller long-range coupling with H-5 (⁴JHH). The exact appearance would depend on the relative magnitudes of these coupling constants. The chemical shifts for these aromatic protons typically fall within the range of δ 7.0-8.0 ppm.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the molecule. libretexts.org
The nitrile carbon (C-2-CN) is anticipated to have a chemical shift in the range of δ 110-120 ppm. oregonstate.edu Quaternary carbons, like the nitrile carbon, often show weaker signals in ¹³C NMR spectra. youtube.com
The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly influenced by the high electronegativity of fluorine, typically appearing in the downfield region of the aromatic carbons.
The remaining three sp² hybridized carbons of the thiophene ring (C-2, C-3, and C-5) are expected to resonate in the aromatic region (δ 120-170 ppm). oregonstate.edu Their signals will also show smaller long-range couplings to the fluorine atom.
¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F is a highly sensitive nucleus for NMR studies. wikipedia.org
The ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom at the C-4 position. alfa-chemistry.com
The chemical shift for a fluorine atom attached to an aromatic ring typically appears in the range of +80 to +170 ppm relative to CFCl₃. alfa-chemistry.com
This signal would be split into a multiplet due to coupling with the adjacent protons H-3 and H-5. Long-range coupling constants (JFF and JFH) are commonly observed in fluorinated compounds. wikipedia.org
A summary of the expected NMR data is presented below.
| Nucleus | Position | Expected Chemical Shift (δ) | Expected Splitting Pattern |
| ¹H | H-3 | ~7.0-8.0 ppm | Doublet of doublets (dd) |
| ¹H | H-5 | ~7.0-8.0 ppm | Doublet (d) |
| ¹³C | C-2 | ~120-140 ppm | Doublet (due to C-F coupling) |
| ¹³C | C-3 | ~120-140 ppm | Doublet (due to C-F coupling) |
| ¹³C | C-4 | ~150-170 ppm | Doublet (large ¹JCF) |
| ¹³C | C-5 | ~120-140 ppm | Doublet (due to C-F coupling) |
| ¹³C | C≡N | ~110-120 ppm | Singlet or Triplet (small J) |
| ¹⁹F | F-4 | ~-100 to -130 ppm | Multiplet |
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning signals and confirming the connectivity of the molecular skeleton. harvard.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the correlation between the two protons on the thiophene ring, H-3 and H-5, through their scalar coupling. An off-diagonal cross-peak would appear at the chemical shift coordinates of these two protons, confirming their spatial proximity within a few bonds. researchgate.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HSQC spectrum of this compound would show cross-peaks connecting the signal of H-3 to C-3 and H-5 to C-5, allowing for the definitive assignment of these carbon resonances.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. For this compound, the molecular formula is C₅H₂FNS. The calculated exact mass for the neutral molecule is 126.98919840 u. echemi.com An HRMS analysis would be expected to yield a measured mass value extremely close to this theoretical value (typically within 5 ppm error), thereby confirming the molecular formula and distinguishing it from any other potential isomers or compounds with the same nominal mass.
| Property | Value |
| Molecular Formula | C₅H₂FNS |
| CAS Number | 32431-77-9 |
| Molecular Weight | 127.14 g/mol |
| Exact Mass | 126.98919840 u |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of selected precursor ions. While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pattern can be predicted based on the known behavior of thiophenes and nitriles. nih.govlibretexts.org
Upon ionization (e.g., by electron impact), the molecular ion [M]⁺• would be formed. Key fragmentation pathways would likely involve:
Loss of HCN: Cleavage of the nitrile group is a common fragmentation pathway for aromatic nitriles, which would lead to a [M - HCN]⁺• fragment.
Ring Fragmentation: The thiophene ring itself can undergo fragmentation. A characteristic fragmentation of thiophene is the loss of a thioformyl (B1219250) radical (•CHS) or acetylene (B1199291) (C₂H₂). nist.gov
Loss of Fluorine: Cleavage of the C-F bond could lead to the loss of a fluorine radical, resulting in a [M - F]⁺ fragment.
These fragmentation patterns provide a structural fingerprint that helps to confirm the identity of the compound and can be used to differentiate it from its isomers.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. vscht.cz
For this compound, the key expected vibrational bands are:
Nitrile (C≡N) Stretch: This functional group gives rise to a very characteristic and sharp absorption band in the IR spectrum, typically in the range of 2260–2220 cm⁻¹. vscht.cz This band is often of medium intensity.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the thiophene ring are expected to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ region. vscht.cz
Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretching vibrations of the thiophene ring usually result in one or more bands in the 1600–1450 cm⁻¹ region.
C-F Stretch: The carbon-fluorine bond stretch gives a strong absorption in the IR spectrum, typically found in the 1250–1020 cm⁻¹ region. The exact position can be indicative of whether the fluorine is attached to an aromatic or aliphatic carbon.
C-H Bending: Out-of-plane C-H bending vibrations occur at lower wavenumbers, typically between 900 and 675 cm⁻¹, and their positions can sometimes provide information about the substitution pattern of the aromatic ring.
An IR spectrum of the parent compound, 2-Thiophenecarbonitrile, shows a prominent nitrile peak and the characteristic aromatic ring vibrations, which would also be expected in the spectrum of its fluorinated analog, with the addition of a strong C-F stretching band. nih.gov
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N | 2260–2220 | Medium, Sharp |
| Aromatic C-H | =C-H | 3100–3000 | Variable |
| Aromatic Ring | C=C | 1600–1450 | Variable |
| Aryl Fluoride (B91410) | C-F | 1250–1020 | Strong |
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is an indispensable tool for determining the precise arrangement of atoms within a crystalline solid. By analyzing the pattern of diffracted X-rays, one can deduce the three-dimensional structure of a molecule, providing definitive information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for unambiguous molecular structure determination. rigaku.comyoutube.com This technique involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. youtube.com The crystal lattice diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are recorded by a detector. youtube.com Analysis of this diffraction pattern allows for the calculation of the electron density distribution throughout the crystal's unit cell, which in turn reveals the precise location of each atom. rigaku.comyoutube.com
This method provides critical data on the molecule's conformation, the planarity of the thiophene ring, and the spatial relationship between the fluorine and carbonitrile substituents. uwaterloo.ca It also elucidates the packing of molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonds or π-π stacking. uwaterloo.ca While SC-XRD is the definitive technique for this purpose, specific published crystallographic data for this compound were not available in the surveyed literature. However, analysis of related substituted thiophene structures demonstrates the power of this technique to reveal detailed structural information. nih.gov
The result of a successful SC-XRD experiment is a set of crystallographic data that describes the molecule's structure with high precision. This includes the unit cell dimensions (the lengths of the cell axes a, b, c and the angles between them α, β, γ), the crystal system, and the space group, which defines the symmetry of the crystal. wikipedia.org From the refined structural model, intramolecular details such as bond lengths, bond angles, and torsion angles are determined. uwaterloo.ca
For a molecule like this compound, this analysis would confirm the planarity of the five-membered thiophene ring. The bond lengths of C-F, C-S, C-N, and the various C-C bonds would be precisely measured. wikipedia.org The analysis would also reveal the molecule's conformation, particularly the orientation of the substituents relative to the ring. In related 2,5-disubstituted thiophene derivatives, for example, studies have shown a strong tendency to crystallize in space groups that include a twofold symmetry axis. nih.gov
An illustrative table of the kind of data obtained from a crystallographic analysis is presented below. Note that these values are representative for a substituted thiophene and are not experimentally determined data for this compound.
| Parameter | Illustrative Value | Description |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the set of symmetry operations. |
| a (Å) | 8.5 | Length of unit cell axis 'a'. |
| b (Å) | 5.8 | Length of unit cell axis 'b'. |
| c (Å) | 14.2 | Length of unit cell axis 'c'. |
| β (°) | 95.5 | Angle of unit cell axis 'β'. |
| Volume (ų) | 680.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| C-F Bond Length (Å) | ~1.35 | Typical length of a carbon-fluorine bond on an aromatic ring. |
| C≡N Bond Length (Å) | ~1.15 | Typical length of a carbon-nitrogen triple bond. |
This table is for illustrative purposes only.
Surface-Sensitive Characterization Techniques
Surface-sensitive techniques are crucial for analyzing the elemental composition and morphology of materials, providing information that is complementary to bulk structural methods like XRD.
X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 3-10 nanometers of a material's surface. ucdavis.edunih.gov The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. youtube.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. Since each element has a unique set of binding energies, XPS can identify the elements present. youtube.com
Furthermore, small shifts in these binding energies (chemical shifts) provide information about the local chemical environment of an atom. ucdavis.edu For this compound, XPS analysis would yield distinct peaks for each constituent element: carbon (C 1s), nitrogen (N 1s), sulfur (S 2p), and fluorine (F 1s). High-resolution scans of the C 1s region would be particularly informative, allowing for the deconvolution of peaks corresponding to carbon atoms in different environments: C-F, C-S, C-C, and C≡N. The F 1s peak is typically sharp and intense, confirming the presence of fluorine. thermofisher.com The binding energy of the F 1s peak in organofluorine compounds is a strong indicator of its covalent nature. xpsfitting.comresearchgate.net
The following table provides expected binding energy ranges for the elements in this compound, based on typical values for similar chemical environments.
| Element (Core Level) | Expected Binding Energy (eV) | Chemical State Information |
| F 1s | ~688 - 690 | C-F covalent bond. xpsfitting.com |
| N 1s | ~399 - 401 | Nitrile group (-C≡N). |
| S 2p | ~164 - 166 | Thiophenic sulfur (C-S-C). |
| C 1s (C-F) | ~288 - 290 | Carbon bonded to highly electronegative fluorine. |
| C 1s (C-S/C-N) | ~286 - 287 | Carbon in the thiophene ring and nitrile group. |
| C 1s (C-C) | ~284.5 - 285.5 | Carbon-carbon bonds in the thiophene ring. |
This table provides representative binding energy ranges. Actual values require experimental measurement and calibration.
Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for visualizing the morphology and composition of materials at the micro- and nanoscale. nanoscience.comresearchgate.net SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons and detecting the secondary electrons emitted from the surface. This would reveal the macroscopic morphology of solid this compound, such as its crystal habit, particle size, and surface texture. researchgate.net
STEM operates by transmitting a focused electron beam through an ultrathin sample, allowing for significantly higher resolution than SEM, even down to the atomic level. nanoscience.comucsb.edu In a materials science context, STEM is invaluable for studying the nanoscale structure of thin films or nanoparticles. nih.gov When combined with Energy-Dispersive X-ray Spectroscopy (EDS), STEM can perform compositional analysis. The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector analyzes these X-rays to identify the elemental composition of a specific point or to generate elemental maps, showing the spatial distribution of elements like carbon, nitrogen, sulfur, and fluorine across the sample. ucsb.edu This would be particularly useful for confirming compositional homogeneity in materials prepared from this compound. mdpi.com
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to investigate the electronic properties of molecules. For 4-Fluorothiophene-2-carbonitrile, DFT calculations are instrumental in understanding its fundamental characteristics.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic behavior, including its reactivity and optical properties. The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability and charge transfer capabilities. utm.myresearchgate.net
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine these energy levels. researchgate.net For thiophene (B33073) derivatives, the introduction of electron-withdrawing groups like fluorine and nitrile is expected to stabilize both the HOMO and LUMO levels, effectively lowering their energies. Fluorination, in particular, is known to lower the HOMO energy level, which can enhance the open-circuit voltage in organic photovoltaic applications. acs.org The energy gap is a critical parameter; a smaller gap generally implies higher reactivity and easier electronic excitation. mdpi.com
While specific DFT calculations for this compound are not widely published, data from analogous thiophene-containing compounds can provide insights. For instance, studies on related heterocyclic systems show HOMO energies ranging from -4.498 eV to -5.049 eV and LUMO energies from -0.845 eV to -2.562 eV. utm.my
Table 1: Representative Frontier Orbital Energies from DFT Studies on Thiophene-Related Systems
| Property | Typical Energy Range (eV) | Significance |
|---|---|---|
| HOMO Energy | -4.5 to -5.5 | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.8 to -2.6 | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (Egap) | 2.4 to 3.9 | Indicates chemical reactivity and the energy required for electronic transitions. utm.my |
Note: The values in this table are illustrative and based on related compounds, not specific experimental values for this compound.
DFT calculations are also used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to find the lowest energy conformation. For substituted thiophenes, a key question is the planarity of the molecule and the rotational barriers of its substituents.
Theoretical studies on similar arylamides based on furan (B31954) and thiophene indicate that the planarity is influenced by a delicate balance of forces, including hydrogen bonding and steric hindrance. researchgate.net For this compound, DFT would be used to calculate the potential energy surface as a function of the dihedral angles between the thiophene ring and the cyano group. It is expected that the molecule would exhibit a largely planar conformation, as this maximizes π-conjugation across the ring and the nitrile group. The fluorine atom is small enough that it is not expected to induce significant steric strain that would force the molecule out of planarity.
DFT provides a reliable method for predicting various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. ruc.dkrsc.orgnih.gov
Vibrational (IR) Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com For this compound, this would involve calculating the harmonic frequencies corresponding to specific bond stretches (e.g., C≡N, C-F, C-S) and ring vibrations. Comparing the calculated spectrum with the experimental FT-IR spectrum helps in assigning the observed peaks to specific molecular motions. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. These predicted shifts are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules.
Electronic (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and thus the UV-Visible absorption spectrum. rsc.org The calculations would identify the primary electronic transitions, often corresponding to π-π* transitions within the conjugated system, and predict their corresponding absorption wavelengths (λmax).
Molecular Dynamics Simulations for Conformational Landscapes
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations can reveal the conformational landscape of this compound by simulating its movements in a given environment, such as in a solvent or interacting with a surface. researchgate.netunt.edu These simulations track the positions of atoms over time, providing insights into the flexibility of the molecule and the relative populations of different conformers. For a relatively rigid molecule like this compound, MD can help understand subtle conformational changes and intermolecular interactions in a condensed phase.
Quantum Chemical Studies on Reactivity and Selectivity
Quantum chemical methods are essential for predicting the reactivity and selectivity of chemical reactions. tuwien.at For this compound, these studies can identify the most likely sites for electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. For this molecule, the nitrogen of the cyano group would be a region of high negative potential.
Fukui Functions: These are used to predict the local reactivity at different atomic sites. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint the most electrophilic and nucleophilic atoms in the molecule, guiding predictions of regioselectivity in reactions. mdpi.com
Reaction Mechanism Studies: DFT can be used to map out the entire energy profile of a potential reaction, including reactants, transition states, and products. nih.govfz-juelich.de This allows for a detailed understanding of the reaction mechanism and the factors controlling its rate and outcome.
Molecular Docking and Binding Affinity Predictions (for synthetic applications)
In the context of medicinal chemistry and materials science, this compound can serve as a building block for larger, more complex molecules. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a complex, such as a ligand binding to a protein. researchgate.netresearchgate.net
If derivatives of this compound were being designed as potential enzyme inhibitors, for example, molecular docking simulations would be performed to place the molecule into the active site of the target protein. japsonline.com The simulation calculates a "docking score," which estimates the binding free energy and thus the binding affinity. mdpi.com These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the complex. This information is crucial for synthetic chemists to design and create new molecules with improved potency and selectivity. nih.gov
Applications in Advanced Materials Science and Engineering
Role as a Monomer or Precursor in Polymer Chemistry
4-Fluorothiophene-2-carbonitrile serves as a critical building block in the synthesis of novel organic polymers with tailored electronic and physical properties. Its unique structure, featuring both a fluorine atom and a nitrile group on a thiophene (B33073) ring, allows for precise control over the electronic characteristics and molecular organization of the resulting polymer chains.
Synthesis of Optoelectronic Polymers (e.g., Diketopyrrolopyrrole-based Polymers)
The incorporation of this compound into diketopyrrolopyrrole (DPP)-based polymers has been a significant strategy in the development of high-performance materials for optoelectronic applications. DPP-based polymers are a class of donor-acceptor (D-A) copolymers known for their excellent charge transport properties and strong light absorption in the visible and near-infrared regions.
In one example, a novel polymeric material, PDPPTT-FT, was synthesized through the palladium-catalyzed coupling polymerization of a DPP-based monomer with a fluorinated thiophene-based monomer derived from this compound. nih.gov The introduction of fluorine atoms into the polymer backbone helps to create a more planar and regular structure, which in turn facilitates charge carrier migration both within and between the polymer chains. nih.gov This enhanced crystallinity and organization are crucial for achieving high charge carrier mobility, a key parameter for efficient electronic devices. nih.gov The resulting PDPPTT-FT polymer exhibited a high hole mobility of 0.30 cm² V⁻¹ s⁻¹, highlighting the potential of this material in the field of optoelectronics. nih.gov
The synthesis of such polymers often involves a Stille coupling reaction, where an organotin compound is coupled with an organohalide in the presence of a palladium catalyst. The general synthetic scheme involves the reaction of a distannyl derivative of a fluorinated thiophene, which can be prepared from this compound, with a dibrominated DPP-containing monomer.
Table 1: Properties of an Optoelectronic Polymer Incorporating a Fluorinated Thiophene Monomer
| Property | Value | Reference |
| Polymer Name | PDPPTT-FT | nih.gov |
| Synthesis Method | Palladium-catalyzed coupling polymerization | nih.gov |
| Key Monomers | DPPTT and a fluorinated thiophene derivative | nih.gov |
| Hole Mobility | 0.30 cm² V⁻¹ s⁻¹ | nih.gov |
| Appearance | Dark green powdered solid | nih.gov |
Development of Conjugated Systems for Organic Electronics
The development of π-conjugated polymer semiconductors has been a major focus in the field of organic electronics. nih.gov These materials form the active layer in a variety of devices, including organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The performance of these devices is highly dependent on the chemical structure and properties of the conjugated polymer used.
The incorporation of this compound into conjugated polymer backbones is a strategic approach to fine-tune their electronic properties. The electron-withdrawing nature of both the fluorine atom and the nitrile group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This modulation of energy levels is critical for achieving efficient charge injection and transport in electronic devices.
For instance, in OFETs, the energy levels of the organic semiconductor must be well-matched with the work function of the source and drain electrodes to minimize contact resistance. researchgate.netresearchgate.net Similarly, in OPVs, the relative energy levels of the donor and acceptor materials determine the open-circuit voltage and the efficiency of charge separation. nih.gov The use of monomers like this compound provides a versatile tool for chemists to design and synthesize conjugated polymers with optimized energy levels for specific organic electronic applications.
Contribution to Functional Materials Development
The unique properties of polymers derived from this compound extend their application to the broader field of functional materials, where they contribute to the development of systems for energy and sensing applications.
Integration into Systems for Energy Harvesting and Conversion
In the realm of energy harvesting, particularly in organic solar cells, materials based on fluorinated thiophenes are gaining prominence. The architecture of a typical polymer-based photovoltaic cell consists of a blend of a donor polymer and an acceptor material, often a fullerene derivative, sandwiched between two electrodes. nih.gov The efficiency of these devices, known as the power conversion efficiency (PCE), is a key metric of their performance. nih.gov
Polymers incorporating units derived from this compound can act as the donor material in these bulk heterojunction solar cells. The introduction of fluorine atoms can enhance the intermolecular interactions and promote the formation of a favorable morphology in the active layer, which is crucial for efficient exciton (B1674681) dissociation and charge transport. Furthermore, the lowered HOMO level resulting from the electron-withdrawing groups can lead to a higher open-circuit voltage (Voc), a critical parameter for achieving high PCE.
Table 2: Components of a Polymer-Based Photovoltaic Cell
| Component | Example Material | Function | Reference |
| Anode | Indium Tin Oxide (ITO) | Transparent conductor for hole collection | nih.gov |
| Hole Transport Layer | Poly(3,4-ethylenedioxythiophene):polystyrenesulfonate (PEDOT:PSS) | Facilitates hole transport from the active layer to the anode | nih.govnih.gov |
| Active Layer | Polymer:Fullerene Blend (e.g., P3HT:PCBM) | Light absorption, exciton generation, and charge separation | nih.gov |
| Cathode | Calcium/Silver (Ca/Ag) | Electron collection | nih.gov |
Materials for Sensors and Detectors
The electronic properties of conjugated polymers are sensitive to their local environment, making them excellent candidates for chemical sensors and detectors. Organic field-effect transistors are particularly well-suited for sensing applications due to their inherent signal amplification capabilities. nih.gov The active semiconductor layer in an OFET can interact with analyte molecules, leading to a measurable change in the transistor's electrical characteristics, such as the drain current or threshold voltage.
Polymers synthesized using this compound can be designed to have specific interactions with target analytes. The fluorine atoms and nitrile groups can participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, which can enhance the selectivity and sensitivity of the sensor. For example, a sensor for volatile organic compounds could be fabricated using a fluorinated thiophene-based polymer as the active layer. The interaction of the analyte with the polymer would modulate the charge transport in the transistor channel, providing a detectable signal. The development of flexible OFET-based biosensors is also a rapidly growing area of research, with applications in healthcare and environmental monitoring. nih.gov
Strategies for Incorporating this compound into Novel Material Architectures
The versatility of this compound allows for its incorporation into a wide range of material architectures beyond simple linear polymers. Advanced synthetic strategies are being explored to create more complex and functional materials.
One key strategy is copolymerization . By copolymerizing this compound-derived monomers with other comonomers, it is possible to create materials with a combination of properties. For example, a copolymer could be designed to have both good charge transport characteristics, imparted by the fluorinated thiophene units, and specific functional groups for post-polymerization modification, introduced by the comonomer. This approach allows for the creation of a diverse library of materials from a limited set of building blocks.
Another strategy involves the use of cross-linking . By introducing cross-linkable groups into polymers containing this compound units, it is possible to create robust, insoluble networks. These cross-linked materials can exhibit improved thermal and mechanical stability, which is advantageous for device fabrication and long-term operation.
Furthermore, the synthesis of dendrimers and other branched architectures incorporating this compound is an emerging area of research. These highly branched structures can exhibit unique photophysical and electronic properties compared to their linear analogues. The precise control over the molecular architecture offered by dendritic synthesis allows for the creation of materials with tailored properties for applications in areas such as light-emitting diodes and organic electronics.
The continued exploration of these and other synthetic strategies will undoubtedly lead to the development of new and innovative materials based on this compound with enhanced performance and functionality for a wide range of advanced applications.
Role As a Synthon in Complex Molecule Synthesis for Advanced Research
Precursor for Diverse Heterocyclic Scaffolds
The 2-aminothiophene framework, which can be derived from precursors like 4-Fluorothiophene-2-carbonitrile, is a cornerstone in medicinal chemistry. acs.orgnih.gov These scaffolds are of particular interest due to their wide range of biological activities and their utility as starting materials for a variety of thiophene-containing heterocycles and polycyclic hybrid molecules. acs.orgnih.gov The Gewald reaction is a well-established and versatile method for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The adaptability of the Gewald reaction allows for the creation of a diverse library of 2-aminothiophene derivatives, which can then be used in further synthetic transformations. researchgate.netsciforum.nettubitak.gov.tr For instance, the presence of both an amino and a cyano group in 2-amino-3-cyanothiophene derivatives offers reactive sites for constructing other heterocyclic systems, such as tetrazoles. sciforum.net
Synthesis of Fluorinated Heterocyclic Synthons
The introduction of fluorine into heterocyclic compounds is a key strategy in modern drug discovery, as it can significantly enhance metabolic stability, binding affinity, and bioavailability. The use of fluorinated building blocks is often preferred over late-stage fluorination. In this context, this compound serves as a valuable fluorinated synthon.
The synthesis of various fluorinated thiophene (B33073) derivatives has been explored through methods like single C-F bond activation of trifluoromethyl-substituted cyclopropanes, which can lead to the formation of 2-fluoro-4,5-dihydrothiophene and 2,2-difluorotetrahydrothiophene scaffolds. acs.org
Preparation of 4-Fluoropyrrolidine-2-carbonitrile (B8495706) Derivatives as Chemical Building Blocks
A notable application of fluorinated heterocyclic synthons is in the preparation of 4-fluoropyrrolidine-2-carbonitrile derivatives. These derivatives are crucial components in the development of certain therapeutic agents. For example, a novel series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile derivatives have been designed and synthesized as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target in the treatment of type 2 diabetes. google.com In these series, specific compounds have demonstrated high inhibitory activity and efficacy in preclinical models. google.com
Contribution to the Design and Synthesis of Ligands for Advanced Medical Imaging (e.g., FAP-targeted radioligands as chemical entities)
One of the most significant applications of synthons derived from fluorinated heterocycles is in the development of radioligands for positron emission tomography (PET) imaging. Specifically, the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold has proven to be a highly promising pharmacophore for designing ligands that target the Fibroblast Activation Protein (FAP). Current time information in Bangalore, IN.nih.gov FAP is overexpressed in the stroma of many cancers, making it an excellent target for both cancer diagnosis and therapy. Current time information in Bangalore, IN.nih.govnih.gov
Researchers have synthesized novel PET tracers incorporating the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile moiety. Current time information in Bangalore, IN.nih.gov These radioligands have been shown to exhibit strong binding affinity for FAP. For instance, replacing the 4,4-difluoro-2-pyrrolidinecarbonitrile part of the well-known FAPI-04 tracer with a (2S,4S)-4-fluoropyrrolidine-2-carbonitrile group resulted in new derivatives with potentially improved properties. Current time information in Bangalore, IN.
Below is a data table comparing the in vitro FAP binding affinity of a radioligand containing the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold with a clinically validated tracer.
| Compound | IC50 (nM) for FAP |
| natGa-SB03045 | 1.59 ± 0.45 |
| natGa-FAPI-04 | 4.11 ± 1.42 |
This table is based on data from a study on FAP-targeted PET tracers. tubitak.gov.tr
Scaffold for Investigating Structure-Activity Relationships of Synthetic Intermediates
The systematic modification of a core molecular scaffold is a fundamental approach in medicinal chemistry for understanding structure-activity relationships (SAR). This process involves synthesizing a series of related compounds and evaluating how structural changes affect their biological activity. The insights gained from SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates.
The (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold has been a subject of extensive SAR studies for FAP inhibitors. Current time information in Bangalore, IN.nih.gov A key finding from these studies is the critical role of the stereochemistry of the fluorine atom on the pyrrolidine (B122466) ring. It was discovered that the (4S)-fluoropyrrolidine isomer displays comparable FAP-inhibitory potency to its 4,4-difluorinated counterpart. In stark contrast, the (4R)-fluoropyrrolidine isomer was found to be significantly less effective at inhibiting FAP. Current time information in Bangalore, IN. This highlights the precise structural requirements for effective binding to the FAP active site.
Similarly, in the development of DPP-4 inhibitors, SAR studies on a series of thiouracil derivatives indicated that specific substitutions on the thiouracil scaffold significantly influence their inhibitory potential. nih.gov This iterative process of synthesis and biological evaluation allows researchers to refine molecular designs and enhance the desired therapeutic properties.
Advanced Research Perspectives and Future Directions
Emerging Synthetic Methodologies and Scalability
While established methods for the synthesis of thiophene (B33073) derivatives, such as the Gewald reaction, provide a foundational approach, the development of more efficient and scalable routes for 4-Fluorothiophene-2-carbonitrile is a critical research objective. nih.govsciforum.net Current methodologies for producing related aminothiophene carbonitriles often involve multi-component reactions under specific conditions. For instance, the synthesis of 2-amino-6-phenyltetrahydrobenzo[b]thiophene-3-carbonitrile is achieved through a one-pot reaction of 4-phenylcyclohexanone, malononitrile (B47326), and elemental sulfur. nih.gov
Future research should focus on adapting and optimizing such methods for the specific synthesis of this compound. A key challenge will be the regioselective introduction of the fluorine atom at the 4-position of the thiophene ring. Exploring novel fluorinating agents and catalytic systems will be paramount.
Furthermore, scalability is a significant hurdle for the practical application of many fine chemicals. nih.gov Developing a process that is not only high-yielding but also amenable to large-scale production with standard laboratory and industrial equipment is essential. This includes minimizing the need for chromatographic purification through strategies like crystallization. nih.gov
Table 1: Comparison of Synthetic Approaches for Thiophene Carbonitrile Derivatives
| Synthetic Method | Key Features | Potential for Scalability | Reference |
| Gewald Reaction | One-pot, multi-component reaction for 2-aminothiophenes. | Moderate, can be optimized for larger scales. | nih.govsciforum.net |
| Cyclization of β-Enaminonitriles | Utilizes readily available starting materials. | Good, dependent on the stability and reactivity of intermediates. | nih.gov |
| Nucleophilic Aromatic Substitution | A potential route for introducing the cyano group. | Good, but may require harsh conditions. |
This table presents data for related thiophene carbonitrile derivatives to inform potential synthetic strategies for this compound.
Exploration of Novel Reactivity Pathways for Diversification
The nitrile and fluoro substituents on the thiophene ring of this compound offer a rich platform for chemical diversification. The electron-withdrawing nature of these groups influences the reactivity of the thiophene core, opening up avenues for novel chemical transformations.
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, a common moiety in medicinal chemistry. sciforum.net The fluorine atom can influence the regioselectivity of electrophilic substitution reactions and can be a site for nucleophilic aromatic substitution under specific conditions.
Future research should systematically explore the reactivity of this compound with a variety of reagents to generate a library of new derivatives. For example, the reaction with sodium azide (B81097) could potentially lead to the formation of novel tetrazolyl-thiophenes, which are known for their diverse biological activities. sciforum.net Understanding the interplay between the fluoro and cyano groups in directing these reactions will be crucial for predictable and efficient derivatization.
Integration of Artificial Intelligence and Machine Learning in Research Workflows for this compound
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net For a molecule like this compound, where experimental data may be limited, AI and ML can play a pivotal role in predicting its properties and guiding experimental efforts.
ML models can be trained on existing chemical databases to predict a wide range of properties for novel compounds, including reactivity, solubility, and potential biological activity. nih.govresearchgate.net For instance, deep learning models can be employed to predict reaction outcomes and retrosynthetic pathways, aiding in the design of efficient synthetic routes. github.io Furthermore, in silico screening of virtual libraries of derivatives of this compound can identify promising candidates for specific applications, thereby prioritizing synthetic efforts. researchgate.net
Table 2: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact | Reference |
| Property Prediction | Forecasting physicochemical and biological properties. | Reduces the need for extensive experimental screening. | researchgate.netresearchgate.net |
| Retrosynthesis Analysis | Proposing viable synthetic routes to the target molecule and its derivatives. | Accelerates the synthesis design process. | github.io |
| Virtual Screening | Identifying derivatives with desired functionalities from a large virtual library. | Focuses experimental work on the most promising candidates. | researchgate.net |
| Reaction Optimization | Predicting optimal reaction conditions for yield and selectivity. | Improves the efficiency and sustainability of chemical synthesis. | researchgate.net |
Potential for Designing New Functional Materials with Tunable Properties
Thiophene-based molecules are fundamental building blocks for a wide range of organic functional materials, including organic semiconductors, liquid crystals, and fluorescent probes. mdpi.comsioc-journal.cn The introduction of a fluorine atom into the thiophene ring is a well-established strategy for tuning the electronic properties of these materials, often leading to improved performance in devices. mdpi.com
The unique combination of a fluorine atom and a nitrile group in this compound suggests its potential as a precursor for novel functional materials with tailored optoelectronic properties. For example, polymers incorporating this moiety could exhibit interesting charge transport characteristics for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). mdpi.com The strong dipole moment induced by the fluoro and cyano groups could also be beneficial for applications in nonlinear optics or as components of liquid crystalline materials. mdpi.com
Future research should focus on the synthesis and characterization of polymers and small molecules derived from this compound. Investigating the impact of this building block on the morphology, electronic structure, and performance of the resulting materials will be a key area of exploration.
Synergistic Approaches Combining Synthesis, Computation, and Advanced Characterization
The most rapid and impactful advances in the study of this compound will come from a synergistic approach that tightly integrates synthetic chemistry, computational modeling, and advanced characterization techniques.
Computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the molecular structure, electronic properties, and reactivity of this compound and its derivatives. nih.govresearchgate.net These theoretical predictions can guide the design of new synthetic targets and help to rationalize experimental observations.
Advanced characterization techniques, such as single-crystal X-ray diffraction, advanced NMR spectroscopy, and various spectroscopic methods, will be essential for unambiguously determining the structure and properties of newly synthesized compounds. sciforum.net The data obtained from these characterization techniques can then be used to refine and validate the computational models, creating a feedback loop that accelerates the discovery process. This integrated approach will be crucial for unlocking the full scientific and technological potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluorothiophene-2-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Gewald reaction derivatives, involving sulfur, α-methylene carbonyl compounds, and α-cyano esters under basic conditions (e.g., sodium ethoxide in ethanol) . Alternatively, fluorination via Vilsmeier-Haack reaction (using DMF and POCl₃) may introduce fluorine at specific positions . Key factors include temperature control (60–80°C), solvent polarity, and stoichiometric ratios of reagents. Yields >70% are achievable with optimized conditions.
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorothiophene ring substitution patterns and nitrile group presence.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z ~153).
- X-ray Crystallography : For unambiguous confirmation of crystal structure and bond angles .
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1100–1250 cm⁻¹ (C-F stretch) .
Q. How can researchers assess the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Test reactivity with amines (e.g., benzylamine) or thiols in polar aprotic solvents (e.g., DMF) under inert atmospheres. Monitor via TLC or HPLC. Fluorine’s electron-withdrawing effect enhances nitrile electrophilicity, favoring substitution at the 2-position .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for fluorinated thiophene derivatives?
- Methodology :
- Reaction Optimization : Screen solvents (e.g., DMSO vs. THF) and catalysts (e.g., Pd/C for dehalogenation side reactions) .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., fluorothiophene isomers) .
- Computational Modeling : DFT studies (e.g., Gaussian 09) to predict thermodynamic favorability of pathways .
Q. How can computational tools aid in designing novel derivatives of this compound?
- Methodology :
- Retrosynthetic AI : Tools like Pistachio or Reaxys databases predict feasible routes by analyzing >10⁶ reactions .
- Docking Studies : Molecular docking (AutoDock Vina) to screen derivatives for bioactivity (e.g., kinase inhibition) .
Q. What are the challenges in interpreting conflicting spectral data for fluorothiophene-carbonitrile compounds?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
